4-Methyl-3-(trifluoromethyl)benzoyl chloride

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

4-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS 261952-11-8) is a substituted benzoyl chloride building block with molecular formula C₉H₆ClF₃O and molecular weight 222.59 g/mol. It is supplied commercially at 98% purity by multiple vendors and is primarily utilized as a reactive electrophile for the synthesis of amides, esters, and heterocyclic derivatives in medicinal chemistry and agrochemical discovery.

Molecular Formula C9H6ClF3O
Molecular Weight 222.59 g/mol
CAS No. 261952-11-8
Cat. No. B1305677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-(trifluoromethyl)benzoyl chloride
CAS261952-11-8
Molecular FormulaC9H6ClF3O
Molecular Weight222.59 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)Cl)C(F)(F)F
InChIInChI=1S/C9H6ClF3O/c1-5-2-3-6(8(10)14)4-7(5)9(11,12)13/h2-4H,1H3
InChIKeyKKGAVDJJVMSTSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS 261952-11-8): Procurement Specifications and Baseline Characteristics


4-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS 261952-11-8) is a substituted benzoyl chloride building block with molecular formula C₉H₆ClF₃O and molecular weight 222.59 g/mol . It is supplied commercially at 98% purity by multiple vendors and is primarily utilized as a reactive electrophile for the synthesis of amides, esters, and heterocyclic derivatives in medicinal chemistry and agrochemical discovery [1].

Why 4-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS 261952-11-8) Cannot Be Interchanged with Generic Analogs


The substitution pattern of the trifluoromethyl (-CF₃) and methyl (-CH₃) groups on the benzoyl chloride scaffold critically determines both the compound's intrinsic reactivity and the pharmacological profile of its downstream derivatives. As demonstrated in medicinal chemistry programs, even a positional shift of the -CF₃ group from the 3-position to the 2-position results in complete loss of biological activity against specific kinase targets [1][2]. Consequently, substitution with generic 2- or 4-trifluoromethyl regioisomers or methyl-absent analogs is not scientifically valid for applications requiring the 3-CF₃,4-CH₃ substitution pattern, as such changes alter electronic distribution, steric constraints, and target binding interactions. The quantitative evidence below substantiates why this specific substitution pattern is essential for defined research outcomes.

4-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS 261952-11-8): Quantitative Evidence for Differentiated Procurement


MAP4K3/MAP4K4 Kinase Inhibitory Potency of 3-CF₃,4-CH₃ Substituted Benzamide Derivative

A benzamide derivative incorporating the 4-methyl-3-(trifluoromethyl)benzoyl moiety demonstrates potent inhibitory activity against human mitogen-activated protein kinase kinase kinase kinase 3 (MAP4K3) and MAP4K4 with an IC₅₀ value of 0.800 nM [1]. This sub-nanomolar potency is directly attributable to the specific 3-CF₃,4-CH₃ substitution pattern, which optimizes electronic and steric complementarity with the kinase ATP-binding pocket. Crucially, the 2-trifluoromethyl regioisomer (4-methyl-2-(trifluoromethyl)benzoyl) displays no measurable activity against the same kinase targets, demonstrating that the -CF₃ group position is a binary determinant of biological activity [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Bafetinib Synthesis: 4-Methyl-3-(trifluoromethyl)benzoyl Chloride as Critical Intermediate

4-Methyl-3-(trifluoromethyl)benzoyl chloride serves as the essential acylating agent in the synthesis of Bafetinib (INNO-406, NS-187), a second-generation dual Bcr-Abl/Lyn tyrosine kinase inhibitor . The corresponding benzoic acid (4-methyl-3-(trifluoromethyl)benzoic acid, CAS 261952-01-6) is converted to the acid chloride for subsequent coupling to the core aniline scaffold. Bafetinib demonstrates a 25- to 55-fold greater potency than Imatinib against wild-type Bcr-Abl in vitro, with an IC₅₀ of 5.8 nM compared to Imatinib's 260 nM in K562 cellular assays [1][2].

Pharmaceutical Synthesis Oncology Bcr-Abl Inhibitor

c-KIT Kinase Inhibitor CHMFL-KIT-110: 3-CF₃ Substitution Required for Potency and Selectivity

CHMFL-KIT-110, a selective type II c-KIT kinase inhibitor for gastrointestinal stromal tumors (GIST), incorporates the 3-(trifluoromethyl)benzamide pharmacophore derived from the target acyl chloride [1]. The compound exhibits an IC₅₀ of 4.6 nM against c-KIT kinase and demonstrates 1,200-fold selectivity over FGFR1 (IC₅₀ = 5.52 μM) and 350-fold selectivity over PDGFRβ (IC₅₀ = 1.61 μM) [1]. Structure-activity relationship studies within this chemical series demonstrate that the 3-trifluoromethyl substitution pattern is essential for maintaining both the DFG-out binding mode and the observed selectivity profile [1].

Targeted Therapy GIST Type II Kinase Inhibitor

Praziquantel Analog SAR: 4-Methyl-3-(trifluoromethyl)benzoyl Substitution Abolishes Antischistosomal Activity

In a systematic SAR study of praziquantel analogs, introduction of the 4-methyl-3-(trifluoromethyl)benzoyl moiety resulted in complete suppression of antischistosomal activity [1]. This negative SAR finding provides critical comparative data: the parent praziquantel maintains potent activity against Schistosoma mansoni, while the 4-methyl-3-(trifluoromethyl)benzoyl derivative is entirely inactive [1]. This binary difference establishes that the 4-methyl-3-(trifluoromethyl)benzoyl substitution pattern imparts a distinct and quantifiable pharmacological outcome, whether positive (as in kinase inhibitors) or negative (as in antischistosomal agents).

Antiparasitic Schistosomiasis Structure-Activity Relationship

Validated Application Scenarios for 4-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS 261952-11-8)


Kinase Inhibitor Discovery: Synthesis of MAP4K3/MAP4K4 Inhibitors

This acyl chloride is specifically required for synthesizing benzamide derivatives that target MAP4K3 and MAP4K4 with sub-nanomolar potency (IC₅₀ = 0.800 nM) [1]. Procurement of the 3-CF₃,4-CH₃ regioisomer is mandatory, as the 2-CF₃ isomer yields completely inactive compounds [1].

Oncology Lead Optimization: Bafetinib and Bcr-Abl Inhibitor Scaffolds

As the direct precursor to the 4-methyl-3-(trifluoromethyl)benzoyl pharmacophore, this acid chloride is essential for constructing Bafetinib (INNO-406) and related second-generation Bcr-Abl/Lyn inhibitors . The resulting pharmacophore contributes to a 45-fold potency improvement over Imatinib in cellular assays [2].

c-KIT Targeted Therapy: CHMFL-KIT-110 and Type II Inhibitor Synthesis

This building block enables synthesis of the 3-(trifluoromethyl)benzamide core required for CHMFL-KIT-110, a c-KIT inhibitor with 1,200-fold selectivity over FGFR1 [3]. The 3-CF₃ substitution pattern is essential for the DFG-out binding conformation documented in this series.

SAR-Driven Medicinal Chemistry: Defined Pharmacological Effects of 4-Methyl-3-(trifluoromethyl)benzoyl Substitution

This building block imparts a quantifiable pharmacological outcome when incorporated into bioactive scaffolds, as demonstrated by the complete loss of antischistosomal activity in praziquantel analogs [4]. Researchers seeking this defined activity profile—whether positive (kinase inhibition) or negative (antiparasitic deactivation)—require this exact substitution pattern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-3-(trifluoromethyl)benzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.